Hydroxymethanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxymethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S/c2-1-6(3,4)5/h2H,1H2,(H,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXZQGDWUJKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51754-03-1 (mono-potassium salt), 870-72-4 (mono-hydrochloride salt) | |
| Record name | Formaldehyde bisulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048070 | |
| Record name | Hydroxymethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-92-3 | |
| Record name | Formaldehyde bisulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Reaction Mechanisms of Hydroxymethanesulfonic Acid
Aqueous-Phase Synthesis of Hydroxymethanesulfonic Acid
The primary route for the formation of this compound in the environment is through the aqueous-phase reaction of dissolved sulfur dioxide species with formaldehyde (B43269).
Reaction of S(IV) Species (HSO3−, SO32−) with Formaldehyde
This compound is synthesized in aqueous solutions through the reaction of S(IV) species with formaldehyde. researchgate.net When sulfur dioxide (SO₂) dissolves in water, it forms a mixture of hydrated sulfur dioxide (SO₂·H₂O), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻), the proportions of which are dependent on the pH of the solution. Both bisulfite and sulfite can react with formaldehyde, which exists in equilibrium with its hydrated form, methylene (B1212753) glycol (CH₂(OH)₂), in water. caltech.edu
The core reaction is a nucleophilic addition where the sulfur atom of the bisulfite or sulfite ion attacks the electrophilic carbon atom of formaldehyde. caltech.edu This leads to the formation of the hydroxymethanesulfonate anion (HOCH₂SO₃⁻), the conjugate base of this compound. The reaction is reversible, and the stability of the resulting HMSA is also influenced by the solution's pH. tandfonline.comsemanticscholar.org
Recent theoretical studies have also proposed the existence of an isomer, hydroxymethyl sulfite (HMSi), which could be formed if an oxygen atom, rather than the sulfur atom, of the bisulfite ion attacks the formaldehyde. nih.gov Quantum chemical modeling suggests that the formation of this isomer might be kinetically favorable under certain conditions. nih.gov
Kinetic Studies of this compound Formation
The rate at which this compound forms is crucial for understanding its atmospheric significance. Kinetic studies have revealed a strong dependence on pH and have determined key rate constants and activation parameters for the reaction.
The kinetics of HMSA formation are highly dependent on the pH of the aqueous solution. nih.govcopernicus.org This is because the pH dictates the relative concentrations of the reactive S(IV) species, HSO₃⁻ and SO₃²⁻. caltech.edu The sulfite ion (SO₃²⁻) is a much more potent nucleophile than the bisulfite ion (HSO₃⁻). caltech.edu Consequently, the reaction rate increases significantly as the pH rises, favoring the deprotonation of bisulfite to sulfite. caltech.educopernicus.org
Studies have shown that the formation rate at pH 5 can be substantially faster than at pH 4. capes.gov.br At very low pH values (below 1), the reaction is also observed to be influenced by specific acid catalysis. caltech.educaltech.edu Conversely, under neutral conditions, the dehydration of methylene glycol to form the reactive formaldehyde can become the rate-limiting step. caltech.edu The results from various kinetic studies highlight the complex relationship between pH and the rate of HMSA formation. copernicus.orgresearchgate.net
Table 1: pH Dependence of the Second-Order Rate Constant for HMSA Formation at 25°C An interactive data table showing the effect of pH on the rate of this compound formation.
| pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Source |
| 4 | 1.94 ± 0.11 | capes.gov.br |
| 5 | 12.60 ± 1.04 | capes.gov.br |
Note: This table illustrates the significant increase in the formation rate constant with an increase in pH.
Detailed kinetic studies have quantified the rate constants for the individual reactions of bisulfite and sulfite with formaldehyde. At 25°C and an ionic strength of 1.0 M, the rate constant for the reaction involving the sulfite ion (k₂) is several orders of magnitude greater than that for the bisulfite ion (k₁), confirming sulfite's superior nucleophilicity. caltech.edu
Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have also been determined. caltech.edu These parameters provide insight into the energy barriers and the molecular ordering during the transition state of the reaction. The activation energy is a critical factor, as a higher activation energy corresponds to a slower reaction rate. libretexts.org Computational models have estimated a reaction activation energy of 42.5 kJ/mol.
Table 2: Kinetic Parameters for the Reaction of S(IV) Species with Formaldehyde at 25°C An interactive data table presenting the rate constants and activation parameters for the formation of this compound.
| Reacting Species | Rate Constant (k) (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Source |
| HSO₃⁻ | (7.90 ± 0.32) x 10² | 24.9 ± 0.8 | -108.0 ± 2.6 | caltech.edu |
| SO₃²⁻ | (2.48 ± 0.05) x 10⁷ | 20.4 ± 0.5 | -31.7 ± 1.6 | caltech.edu |
Note: Data determined at an ionic strength (µ) of 1.0 M. caltech.edu
Influence of Environmental Parameters on this compound Synthesis
Beyond pH, other environmental factors significantly influence the formation of HMSA in atmospheric water droplets. Temperature is a key parameter, with lower temperatures generally favoring the stability and formation of HMSA. acs.org This is particularly relevant in cold environments, where high concentrations of HMSA have been observed even at temperatures as low as -35°C. acs.org
Mechanistic Pathways of this compound Formation
The formation of this compound proceeds through specific mechanistic pathways involving nucleophilic attack. The predominant and well-established mechanism involves two parallel pathways where the bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions act as nucleophiles, attacking the carbonyl carbon of formaldehyde. caltech.edu
The sequence of reactions can be summarized as follows:
Hydration of Formaldehyde: Gaseous formaldehyde dissolves in water and rapidly hydrates to form methylene glycol (CH₂(OH)₂). caltech.edu
Dehydration to Formaldehyde: A small fraction of methylene glycol dehydrates back to the more reactive formaldehyde (CH₂O). This dehydration can be acid-catalyzed and may be the rate-limiting step under certain pH conditions. caltech.edu
Dissociation of Sulfurous Acid: Dissolved sulfur dioxide (SO₂·H₂O) undergoes acid dissociation to form bisulfite (HSO₃⁻) and subsequently sulfite (SO₃²⁻), governed by pH-dependent equilibria. caltech.edu
Nucleophilic Addition: The sulfur atom of HSO₃⁻ or SO₃²⁻ attacks the carbonyl carbon of CH₂O. caltech.edu This is the slow, rate-determining step. The reaction with SO₃²⁻ is significantly faster than with HSO₃⁻. caltech.educaltech.edu
Protonation: The resulting adduct from the sulfite pathway, CH₂(O⁻)SO₃⁻, is rapidly protonated to form the hydroxymethanesulfonate ion, CH₂(OH)SO₃⁻. caltech.edu
Recent computational studies have introduced a potential alternative mechanistic pathway. nih.gov This pathway suggests that the nucleophilic attack on formaldehyde can also occur through one of the oxygen atoms of the bisulfite ion, leading to the formation of an isomer named hydroxymethyl sulfite (HMSi). nih.gov Quantum chemical calculations indicate that the activation barrier for HMSi formation may be lower than for HMS, suggesting this pathway could be kinetically competitive. nih.gov The modeling also highlights that the presence of water molecules can significantly accelerate the formation rates of both HMS and its isomer, HMSi, underscoring the critical role of the aqueous medium in the reaction mechanism. nih.gov
Nucleophilic Addition Mechanisms
The formation of HMSA proceeds via a reversible nucleophilic addition of S(IV) species, namely bisulfite (HSO₃⁻) and sulfite (SO₃²⁻), to the carbonyl carbon of formaldehyde. copernicus.org The process involves two primary parallel pathways that are highly dependent on the pH of the aqueous solution. d-nb.info
Addition of Bisulfite (HSO₃⁻): In more acidic conditions, the bisulfite ion acts as the nucleophile, attacking the formaldehyde molecule. This reaction pathway is generally slower.
HSO₃⁻ + CH₂O ⇌ HOCH₂SO₃⁻
Addition of Sulfite (SO₃²⁻): As the pH increases, the concentration of the more potent nucleophile, the sulfite ion, rises. The reaction involving sulfite is significantly faster, with rate constants several orders of magnitude higher than those for bisulfite addition. copernicus.orgresearchgate.net This pathway becomes the dominant formation route in moderately acidic to neutral conditions (pH > 4). d-nb.inforesearchgate.net
SO₃²⁻ + CH₂O ⇌ ⁻OCH₂SO₃⁻
⁻OCH₂SO₃⁻ + H⁺ ⇌ HOCH₂SO₃⁻
Table 1: Kinetic Parameters for this compound Formation This interactive table provides kinetic data from a study conducted at 25°C and an ionic strength (µ) of 1.0 M. d-nb.info
| Reaction Pathway | Rate Constant (k) | Activation Enthalpy (ΔH) | Activation Entropy (ΔS) |
|---|---|---|---|
| HSO₃⁻ + CH₂O (k₁) | (7.90 ± 0.32) x 10² M⁻¹ s⁻¹ | (24.9 ± 0.8) kJ mol⁻¹ | (-108.0 ± 2.6) J mol⁻¹ K⁻¹ |
| SO₃²⁻ + CH₂O (k₂) | (2.48 ± 0.05) x 10⁷ M⁻¹ s⁻¹ | (20.4 ± 0.5) kJ mol⁻¹ | (-31.7 ± 1.6) J mol⁻¹ K⁻¹ |
Role of Intermediates in this compound Formation (e.g., Methylene Glycol Dehydration)
In aqueous solutions, formaldehyde exists predominantly in its hydrated form, a geminal diol known as methylene glycol (CH₂(OH)₂). nih.govnih.gov An equilibrium exists between formaldehyde and methylene glycol, with the hydrated form being heavily favored in dilute solutions. nih.gov
CH₂O + H₂O ⇌ CH₂(OH)₂
Degradation Pathways of this compound in Environmental Systems
Once formed, this compound is a relatively stable compound, acting as a significant reservoir for both formaldehyde and sulfur dioxide in atmospheric water droplets like fog and clouds. researchgate.netunito.itunito.it Its degradation in environmental systems occurs primarily through two pathways: pH-dependent decomposition and oxidation.
The principal degradation route is the reverse of its formation reaction—a unimolecular decomposition back to its precursors: formaldehyde and S(IV) species. nih.govnih.gov The stability of HMSA is highly pH-dependent. d-nb.info
At low pH (acidic conditions): HMSA is more stable, and the decomposition rate is slow. d-nb.info Its lifetime in aerosol or cloud droplets at a pH of 4 has been estimated to be on the order of months. nih.gov
At higher pH (less acidic to neutral conditions): The decomposition rate increases rapidly. nih.govd-nb.info The estimated lifetime shortens to about one week at pH 5 and to as little as a few hours to a day at pH 6. nih.gov
This pH-dependent stability means that while low pH conditions retard its formation, high pH conditions are unsuitable for its preservation. d-nb.info
Regarding oxidative pathways, HMSA is notably resistant to oxidation by common atmospheric oxidants such as ozone (O₃) and hydrogen peroxide (H₂O₂). copernicus.orgd-nb.infod-nb.infonih.gov However, it can be degraded by more powerful oxidizing agents:
Hydroxyl Radical (OH): In the aqueous phase, the hydroxyl radical can oxidize HMSA, leading to the formation of sulfate (B86663) and the regeneration of formaldehyde. d-nb.infonih.gov
Fenton's Reagent: Studies have also shown that HMSA can be oxidized by Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst). d-nb.infoepa.govscilit.com
When kept dry and in the dark, such as on filter samples, HMSA is stable as a salt. nih.gov However, if the filters remain aqueous, decomposition can proceed. nih.gov
Environmental Chemistry and Atmospheric Significance of Hydroxymethanesulfonic Acid
Atmospheric Occurrence and Distribution of Hydroxymethanesulfonic Acid
HMSA has been identified in various atmospheric compartments, indicating its widespread formation and distribution.
Research in Fairbanks, Alaska, during winter pollution episodes revealed that HMSA can comprise a significant portion of PM2.5 sulfur (26–41%) and the total PM2.5 mass (2.8–6.8%). acs.org These levels are notably higher than those observed in other polluted regions like Beijing. acs.org Similarly, observations in Shijiazhuang, China, during winter haze events showed HMSA concentrations reaching up to 7.6 μg/m³. nih.govwhiterose.ac.uk Modeling studies suggest a ubiquitous global presence of HMS, potentially accounting for 10% of global particulate sulfur in continental surface air and over 25% in many polluted areas. nih.govresearchgate.net
HMSA is frequently detected in various forms of atmospheric water. It has been identified as a significant species in fog and cloud water, where its formation can explain observed excesses of sulfur in the +4 oxidation state (S(IV)) and formaldehyde (B43269). nih.govresearchgate.net In fog water samples from Bakersfield, California, located near major sulfur dioxide sources, HMSA concentrations were as high as 300 micromoles per liter. nih.govresearchgate.net Even at a site 15 kilometers from the nearest SO2 source, HMSA was still present, confirming its formation within atmospheric water droplets. nih.govresearchgate.net
The concentration of this compound in the atmosphere exhibits significant spatial and temporal variability, influenced by factors such as particle size, location, season, and air mass origin. copernicus.orgresearchgate.net
Particle Diameter: HMSA concentrations are not uniformly distributed across all particle sizes. The highest concentrations are typically found in the fine particle fraction, specifically between 0.42 and 1.2 micrometers in diameter. copernicus.orgcopernicus.org This size range corresponds to particles with longer atmospheric lifetimes, suggesting that HMSA is often formed during the aging of pollution plumes as they are transported over long distances. copernicus.org
Location: Urban areas generally show higher HMSA concentrations compared to rural and mountain sites. copernicus.orgcopernicus.org For example, a study in Germany found average HMSA concentrations to be 37.9 ng/m³ at urban sites versus 23.8 ng/m³ at rural sites. copernicus.org This is attributed to the higher concentrations of its precursors, sulfur dioxide and formaldehyde, from anthropogenic sources in urban environments. researchgate.netcopernicus.org
Season: Seasonal variations are also prominent, with higher HMSA concentrations typically observed in winter. copernicus.orgcopernicus.org This is linked to meteorological conditions that favor its formation and stability, such as lower temperatures and specific humidity conditions. acs.orgnih.gov In Fairbanks, Alaska, HMSA concentrations peaked in January. acs.orgresearchgate.net Similarly, studies in Beijing have noted higher HMSA levels during severe winter haze events. acs.orgresearchgate.net
Air Mass Origin: The origin of air masses significantly impacts local HMSA concentrations. For instance, in Central Europe, the highest concentrations were associated with continental air masses arriving from the east, which are known to carry higher levels of anthropogenic pollutants like SO2. copernicus.orgcopernicus.org
The following table provides a summary of observed HMSA concentrations in various locations and conditions.
| Location/Condition | Sample Type | Concentration | Reference |
| Nine sites, Germany | PM10 Aerosols | Average: 31.5 ng/m³ | copernicus.org |
| Urban sites, Germany | Aerosols | Average: 37.9 ng/m³ | copernicus.org |
| Rural sites, Germany | Aerosols | Average: 23.8 ng/m³ | copernicus.org |
| Fairbanks, Alaska (Pollution Episodes) | PM2.5 Aerosols | 2.8-6.8% of PM2.5 mass | acs.org |
| Shijiazhuang, China (Winter Haze) | Aerosols | Up to 7.6 µg/m³ | nih.govwhiterose.ac.uk |
| Bakersfield, California | Fog Water | Up to 300 µmoles/L | nih.govresearchgate.net |
| Po Valley, Italy | Aerosols | ~2.0 to 230 ng/m³ | nih.gov |
| Beijing, China (Winter Haze) | Aerosols | Average: 1.9 µg/m³ | d-nb.info |
Role of this compound in Atmospheric Processes
This compound is an important intermediate in atmospheric sulfur chemistry, primarily by acting as a temporary reservoir for sulfur(IV).
One of the most significant roles of HMSA in the atmosphere is its function as a reservoir for sulfur in the +4 oxidation state (S(IV)), which includes species like dissolved sulfur dioxide, bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻). nih.govresearchgate.netresearchgate.net The formation of HMSA from the aqueous-phase reaction of S(IV) and formaldehyde effectively sequesters S(IV), preventing its immediate oxidation to sulfate (B86663) (S(VI)). researchgate.net
Due to its relative stability, particularly under moderately acidic conditions (pH 3-5) and at lower temperatures, HMSA can be transported over long distances within atmospheric aerosols and cloud droplets. copernicus.orgca.gov This stability allows for the release of S(IV) and formaldehyde at a later time or different location if conditions change, such as an increase in pH. ca.gov This reservoir effect can influence the spatial and temporal distribution of both sulfur dioxide and acidity in the atmosphere. nih.govresearchgate.netresearchgate.net For example, HMSA formed in polluted regions can be transported to more remote areas before dissociating, thereby contributing to sulfur deposition and acidification far from the original source. nih.govresearchgate.net
The formation and presence of this compound are integral to the broader atmospheric sulfur cycle. copernicus.orgnih.govresearchgate.netresearchgate.net By sequestering S(IV), HMSA formation competes with the direct oxidation pathways of S(IV) to sulfate by oxidants such as hydrogen peroxide, ozone, and hydroxyl radicals. researchgate.netcopernicus.org This can alter the rate and location of atmospheric sulfate formation, which is a major component of acid rain and fine particulate matter. copernicus.org
Recent studies suggest that HMSA may be a more significant contributor to particulate sulfur than previously thought, especially during severe winter haze events in polluted regions like northern China. nih.govresearchgate.netd-nb.info Under these conditions, high concentrations of precursors (SO2 and formaldehyde), coupled with high humidity and low atmospheric oxidant levels, favor the heterogeneous formation of HMSA in aerosol water. researchgate.netd-nb.info It has been estimated that HMSA could account for a substantial fraction of particulate sulfur that was previously misidentified as sulfate in some measurements. nih.govresearchgate.net This highlights the importance of accurately quantifying HMSA to fully understand atmospheric sulfur chemistry and to improve air quality models. researchgate.netresearchgate.net Furthermore, the formation of HMSA represents a pathway for sulfur dioxide to contribute to particulate matter mass without undergoing oxidation, which has implications for air quality, particularly under low-light conditions when photochemical oxidation is slow. copernicus.org
Involvement in New Particle Formation (NPF)
This compound (HMSA) is increasingly recognized for its significant role in the initial stages of atmospheric new particle formation (NPF). Its chemical properties enable it to participate in the complex clustering events that lead to the birth of new aerosol particles, which have profound impacts on cloud formation and climate.
Theoretical studies have demonstrated that this compound readily forms stable clusters with common atmospheric bases, including ammonia (B1221849) (A), methylamine (B109427) (MA), dimethylamine (B145610) (DMA), and water (W). researchgate.netresearchgate.net These clusters are primarily stabilized by the formation of strong hydrogen bonds. researchgate.netresearchgate.net Computational investigations reveal that HMSA-containing clusters often arrange into stable six- or eight-membered ring structures. researchgate.netresearchgate.net The hydrogen bonds involved include SO—H⋯O (with HMSA as the donor), O—H⋯O/N (with water as the donor), N—H⋯O/N (with ammonia or amines as donors), and even C—H⋯O bonds from methylamine or dimethylamine. researchgate.netresearchgate.net
The stability of these clusters is directly influenced by the basicity of the participating base. researchgate.net As the alkalinity of the base increases (from ammonia to methylamine to dimethylamine), the stability of the resulting trimer clusters with HMSA also increases, leading to lower evaporation rates. researchgate.netresearchgate.net In trimer clusters involving HMSA and two base molecules (X and Y), proton transfer processes are found to be both exothermic and barrier-free, further enhancing cluster stability. researchgate.netresearchgate.net This indicates that in the presence of atmospheric bases, HMSA can act as an effective anchor molecule, gathering surrounding bases and water to form nascent particles.
Table 1: Investigated HMSA Cluster Components and Structural Characteristics
| Interacting Species | Key Stabilizing Interactions | Resulting Structure | Reference |
| HMSA, Ammonia (A), Methylamine (MA), Dimethylamine (DMA), Water (W) | Hydrogen Bonds (SO—H⋯O, O—H⋯O/N, N—H⋯O/N, C—H⋯O) | Six- or eight-membered rings | researchgate.netresearchgate.net |
| HMSA-Base Dimers | Hydrogen Bonding | Less stable than trimers | researchgate.net |
| HMSA-Base-Base Trimers | Synergistic Hydrogen Bonding, Proton Transfer | Thermodynamically favorable, stable rings | researchgate.netresearchgate.net |
This table is interactive. Click on the headers to sort.
The role of HMSA in NPF is significantly amplified through synergistic interactions within multi-component systems. researchgate.netresearchgate.net The formation of trimer clusters (e.g., HMSA-base-base) is thermodynamically more favorable than the formation of corresponding dimer clusters, a clear indication of a synergistic effect where the combined stabilizing influence of the molecules is greater than the sum of their individual effects. researchgate.netresearchgate.net This enhanced stability reduces the likelihood of the cluster evaporating, thereby increasing the probability of it growing into a new particle. researchgate.net
Research highlights that HMSA may be a more effective stabilizer in certain atmospheric nucleation pathways than the more commonly studied methanesulfonic acid (MSA). researchgate.net For instance, one study noted that HMSA has a significantly greater enhancement effect on the formation of sulfuric acid-dimethylamine (SA-DMA) clusters compared to MSA. researchgate.net Furthermore, HMSA has been identified as a potent enhancer in nucleation processes driven by other key atmospheric species, such as iodic acid (IA). helsinki.fiacs.org In IA-driven nucleation, clusters of (IA)1(HMSA)1 show strong binding energies, comparable to those formed with strong bases like diethylamine. helsinki.fiacs.org This is attributed to the formation of both hydrogen bonds and halogen bonds between IA and HMSA. helsinki.fiacs.org These multi-component nucleation pathways involving HMSA are crucial for understanding NPF in diverse and polluted environments where a complex mixture of acids and bases coexists. researchgate.nethelsinki.fiacs.org
Interactions with Other Atmospheric Organic Compounds (e.g., methanol, formaldehyde, formic acid)
Beyond its interactions with bases, HMSA also forms clusters with various neutral atmospheric organic compounds. A detailed theoretical investigation using density functional theory (DFT) explored the interactions between HMSA and small organic molecules prevalent in the atmosphere, such as methanol, formaldehyde, formic acid, methyl formate, dimethyl ether, and acetone. nih.gov
The results show that HMSA readily forms stable complexes with these organic molecules, typically creating six- to eight-membered ring structures through strong hydrogen bonding. nih.gov Analysis of these interactions reveals that electrostatic energy is the primary contributor to the binding energy, accounting for 51-55% of the total attraction. nih.gov
The stability and potential atmospheric relevance of these clusters vary depending on the organic compound. Notably, clusters formed between HMSA and formic acid (HCOOH) were found to have significantly lower evaporation rates compared to other HMSA-organic complexes. nih.gov This suggests that the HMSA-HCOOH dimer is particularly stable and may play a role in the subsequent growth of atmospheric particles. The formation of these HMSA-organic dimers is sensitive to environmental conditions, with lower temperatures and higher pressures favoring their creation. nih.gov
Table 2: Interaction Characteristics of HMSA with Atmospheric Organic Compounds
| Interacting Organic Compound | Primary Interaction Force | Key Finding | Reference |
| Methanol | Hydrogen Bonding, Electrostatic | Forms stable ring structures | nih.gov |
| Formaldehyde | Hydrogen Bonding, Electrostatic | Forms stable ring structures | nih.gov |
| Formic Acid | Hydrogen Bonding, Electrostatic | Forms highly stable clusters with low evaporation rates | nih.gov |
| Methyl Formate | Hydrogen Bonding, Electrostatic | Forms stable ring structures | nih.gov |
| Dimethyl Ether | Hydrogen Bonding, Electrostatic | Forms stable ring structures | nih.gov |
| Acetone | Hydrogen Bonding, Electrostatic | Forms stable ring structures | nih.gov |
This table is interactive. Click on the headers to sort.
Environmental Fate and Transport of this compound
The fate of HMSA in the environment is intrinsically linked to atmospheric aqueous phases, where it is both formed and transformed. Its stability and transport are heavily influenced by the chemical conditions within atmospheric water droplets and wet aerosols, particularly pH.
Aqueous-Phase Processing and Transformations in Atmospheric Waters
This compound is primarily formed in the atmospheric aqueous phase—such as in cloud droplets, fog, and aerosol liquid water—through the reaction of dissolved sulfur dioxide (SO2), specifically S(IV) species like bisulfite (HSO3⁻) or sulfite (SO3²⁻), with formaldehyde (HCHO). copernicus.orgcopernicus.orgnsf.gov This formation pathway makes HMSA a key marker for aqueous-phase chemical processing in the atmosphere. researchgate.net Field studies have consistently observed increased HMSA concentrations during fog events, providing strong evidence for its aqueous formation mechanism. nsf.govosti.gov
Due to its relative stability under certain conditions, HMSA can act as a significant reservoir for sulfur(IV) in the atmosphere. copernicus.orgcopernicus.org This means it effectively sequesters sulfur dioxide, potentially influencing the formation rates of sulfate, a major component of particulate matter. Observations from various locations, including urban, rural, and marine sites in Germany and Arctic oil fields, confirm the presence of HMSA in atmospheric particles, often associated with aged pollution plumes. copernicus.orgnsf.gov Its concentration can be highly variable, sometimes reaching levels that exceed those of other prominent organic acids like oxalic acid. copernicus.orgcopernicus.org
Influence of pH on this compound Stability and Fractionation in Particles
The stability of HMSA in the aqueous phase is highly dependent on pH. semanticscholar.org The formation reaction is reversible, and the equilibrium between HMSA and its precursors (S(IV) and formaldehyde) is dictated by acidity. semanticscholar.org Generally, HMSA is more stable in acidic conditions. As the pH increases (becomes less acidic), the equilibrium shifts, favoring the decomposition of HMSA back into dissolved S(IV) and formaldehyde. semanticscholar.org
This pH dependence has significant implications for the atmospheric lifetime of HMSA. In acidic cloud or aerosol droplets with a pH of around 4, the lifetime of HMSA can be on the order of months. semanticscholar.org However, as the pH rises to 5, its lifetime shortens to about a week, and at a pH of 6, it can decompose within a day or even a few hours. semanticscholar.org
Field observations support this chemical behavior. Studies have suggested that the fraction of HMSA found in particulate matter tends to decrease slightly as the particle pH increases. copernicus.orgcopernicus.org This indicates that in less acidic aerosols, HMSA is less likely to persist. Therefore, changes in atmospheric acidity, driven by variations in emissions of acidic and basic precursor gases, can directly impact the concentration and environmental fate of HMSA. nih.gov
Correlations with Other Atmospheric Constituents (e.g., Sulfate, Oxalate (B1200264), PM)
This compound (HMSA) concentrations in the atmosphere are not isolated; they are intricately linked with the concentrations of other key atmospheric components. Research across various global sites has established significant positive correlations between HMSA and species such as sulfate, oxalate, and total particulate matter (PM). These relationships underscore shared formation pathways, common sources of precursors, and similar atmospheric processing conditions.
Research Findings
Studies have consistently demonstrated a strong positive correlation between HMSA and sulfate. researchgate.netcopernicus.orgcopernicus.org This is partly because they share a common precursor, sulfur dioxide (SO₂), and are both products of aqueous-phase atmospheric chemistry. copernicus.orgcopernicus.org In some analytical methods, such as certain ion chromatography (IC) and aerosol mass spectrometry (AMS) techniques, HMSA can be misidentified or interfere with sulfate measurements, making the study of their relationship crucial for accurate atmospheric sulfur budgeting. nih.govnih.gov
Similarly, a comprehensive study conducted across nine different sites in Germany, including urban, rural, and mountain locations, identified a positive correlation (R² > 0.4) between HMSA and sulfate, oxalate, and PM. copernicus.orgcopernicus.org The findings from Germany suggest that HMSA is formed during the aging of pollution plumes. copernicus.orgcopernicus.org The correlation with oxalate is particularly noteworthy, as both are secondary species formed through aqueous-phase processing. One study observed a strong correlation (r = 0.85) between the number of HMS-containing particles and the concentration of bulk oxalate. researchgate.net
In the highly polluted environment of Beijing during winter haze events, HMSA was found to be ubiquitous. copernicus.org Research indicated that under these conditions, HMSA could make up as much as 15% of the organic matter in PM₂.₅. copernicus.org The molar ratio of HMSA to sulfate has been used as a metric to compare the prevalence of HMSA in different environments. Studies show this ratio can be significantly higher in colder, polluted regions like Fairbanks compared to Beijing. nih.gov
Data Tables
The following tables summarize key correlational data from various atmospheric studies.
Table 1: Pearson Correlation Coefficients (R) for HMSA in Fairbanks, Alaska (Winter 2020 & 2021)
This table presents the Pearson correlation coefficients (R) between hydroxymethanesulfonate (HMS) and other atmospheric pollutants measured during two winter periods in Fairbanks, Alaska. The data illustrates the strength of the linear relationship between these species.
Data sourced from Campbell et al. (2022). acs.orgnih.gov
| Correlated Species | Winter 2020 (R) | Winter 2021 (R) |
| Sulfate | 0.58 | 0.78 |
| PM₂.₅ Mass | 0.57 | 0.60 |
| SO₂ | 0.40 | 0.34 |
Table 2: Correlation of HMSA with Other Species in Germany
This table shows the coefficient of determination (R²) for the correlation between this compound (HMSA) and other atmospheric constituents from a study across nine sites in Germany. An R² value greater than 0.4 indicates a notable positive correlation.
Data sourced from Scheinhardt et al. (2014). copernicus.org
| Correlated Species | Coefficient of Determination (R²) |
| Sulfate | > 0.4 |
| Oxalate | > 0.4 |
| Particulate Matter (PM) | > 0.4 |
Table 3: Comparison of HMSA and Sulfate Concentrations in Fairbanks and Beijing
This table compares the contribution of hydroxymethanesulfonate (HMS) relative to sulfate and total PM₂.₅ mass during polluted periods in Fairbanks, Alaska, and Beijing, China. The data highlights the significant role of HMS in atmospheric sulfur chemistry, particularly in cold environments.
Data sourced from Campbell et al. (2022) and Ma et al. (2020). copernicus.orgnih.gov
| Location & Condition | Average HMS/Sulfate Molar Ratio | HMS Contribution to PM₂.₅ Mass |
| Fairbanks (PM₂.₅ > 35 µg/m³) | 26% – 41% | 2.8% – 6.8% |
| Beijing (Severe Winter Haze) | 6% – 15% | 1.5% – 2.7% |
Advanced Analytical Methodologies for Hydroxymethanesulfonic Acid Quantification
Spectrophotometric Detection Techniques
Spectrophotometric methods for the determination of hydroxymethanesulfonic acid often rely on the chemical properties of its constituent components, sulfur dioxide and formaldehyde (B43269). One common approach involves the absorption of sulfur dioxide in a formaldehyde buffer solution, which stabilizes it as this compound. aaqr.org The subsequent addition of a strong base decomposes the HMSA, releasing sulfite (B76179). This liberated sulfite then reacts with acidic pararosaniline to form a colored compound, which can be measured spectrophotometrically. researchgate.netosti.gov The absorbance of the resulting solution is typically measured at a specific wavelength, such as 580 nm or 577 nm, and is proportional to the initial concentration of sulfur dioxide that formed HMSA. aaqr.orgosti.gov
Another spectrophotometric detection scheme has been developed for use in flow injection analysis systems. tandfonline.com This method is based on the reaction between 4,4-dithiodipyridine and sulfite. tandfonline.com It allows for the selective and sensitive determination of not only sulfite but also formaldehyde and this compound, with a reported detection limit of 50 µg/L for these compounds. tandfonline.com
These methods are valued for their sensitivity, which makes them suitable for detecting low concentrations of atmospheric sulfur dioxide that has been converted to HMSA. aaqr.org Optimization of reaction conditions, such as acidity and reagent concentrations, is critical for achieving accurate and reproducible results. researchgate.netosti.gov
Chromatographic Separation Methods
Chromatography is a powerful tool for separating complex mixtures, making it well-suited for the analysis of this compound in environmental samples, which often contain a multitude of other ionic species.
Ion chromatography (IC) has proven to be an effective method for the separation and quantification of this compound, particularly in distinguishing it from sulfate (B86663), another common sulfur-containing species in atmospheric samples. copernicus.org The successful separation of HMSA and sulfate is critical, as traditional IC measurements can overestimate sulfate concentrations if HMSA is present. d-nb.info
Researchers have demonstrated that specific analytical columns, such as the IonPac AS12A, can efficiently separate HMSA and sulfate. copernicus.org The elution time is a characteristic identifier for each ion. copernicus.org For instance, in one study using an AS12A analytical column, HMSA eluted at approximately 9.6 minutes, while sulfate eluted at 11.2 minutes. copernicus.org The pH of the sample can influence the separation, with efficient separation of HMSA and sulfate being achieved in both acidic (pH=3) and basic (pH=12) conditions. copernicus.org
To prevent the decomposition of unstable sulfite compounds during analysis, a derivatization technique can be employed. shimadzu.com.au In this approach, sulfite is reacted with formaldehyde to form the more stable this compound prior to separation. shimadzu.com.au
Table 1: Ion Chromatography Parameters for HMSA Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Analytical Column | IonPac AS12A | copernicus.org |
| Guard Column | IonPac AG12A | copernicus.org |
| Elution Time (HMSA) | ~9.0 - 9.6 min | copernicus.org |
| Elution Time (Sulfate) | ~10.8 - 11.2 min | copernicus.org |
| Sample pH | Effective at pH 3 and pH 12 | copernicus.org |
Capillary electrophoresis (CE) offers a high-resolution separation technique for the direct determination of the hydroxymethanesulfonate ion in environmental samples like atmospheric aerosols. researchgate.net This method often utilizes indirect UV detection, with a background electrolyte containing a compound like 2,6-naphthalenedicarboxylic acid, allowing for detection at a wavelength of 214 nm. researchgate.netmit.edu
The separation is achieved by applying a constant current or voltage across the capillary. researchgate.net Depending on the concentration of HMSA in the sample, different injection modes can be used, such as hydrodynamic (pressure) injection or electrokinetic injection. researchgate.netmit.edu These different injection modes offer varying levels of sensitivity, with electrokinetic injection providing lower detection limits. mit.edu For example, detection limits for HMSA have been reported as 0.4 µM with pressure injection and 0.02 µM with electrokinetic injection. mit.edu CE has been successfully used to analyze samples from urban atmospheric aerosols and vehicle emissions. mit.edu
Table 2: Capillary Electrophoresis Conditions for HMSA Determination
| Parameter | Value/Condition | Reference |
|---|---|---|
| Detection Method | Indirect UV Detection | researchgate.netmit.edu |
| Detection Wavelength | 214 nm | researchgate.netmit.edu |
| Background Electrolyte | 2,6-naphthalenedicarboxylic acid (NDC)-based | researchgate.net |
| Applied Current | 6.6 ± 0.6 μA | researchgate.net |
| Applied Voltage | -15 kV (separation), -10 kV (injection) | researchgate.net |
| Injection Modes | Hydrodynamic (70 mbar, 10 s), Electrokinetic (-10 kV, 15 s) | researchgate.net |
| Detection Limit (Pressure) | 0.4 µM | mit.edu |
| Detection Limit (Electrokinetic) | 0.02 µM | mit.edu |
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that can be applied to the analysis of this compound. While specific applications detailing the direct analysis of HMSA are part of broader studies, the principles of LC-MS make it a powerful tool for this purpose. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
For the analysis of organic acids, which is the class of compounds that includes HMSA, LC-MS methods have been well-established. mdpi.com These methods often involve reversed-phase chromatography for separation. nih.gov The use of a mass spectrometer as a detector allows for the precise identification and quantification of the target analyte based on its mass-to-charge ratio. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analytes eluting from the LC column. nih.gov Although non-volatile acids like methanesulfonic acid can pose challenges for LC-MS, appropriate method development can overcome these issues. chromforum.org
Flow Injection Analysis (FIA) for Environmental Samples
Flow injection analysis (FIA) is a rapid and automated method that has been successfully developed for the determination of this compound in precipitation samples. tandfonline.com This technique is particularly useful for analyzing a large number of samples efficiently.
In a typical FIA setup for HMSA, the system is designed to handle the specific chemistry required for its detection. tandfonline.com One developed FIA system utilizes a spectrophotometric detection method based on the 4,4-dithiodipyridine/sulfite reaction. tandfonline.com This allows for the selective and sensitive quantification of HMSA, along with related compounds like sulfite and formaldehyde. tandfonline.com The reported detection limit for these compounds using this FIA method is 50 µg/l, with a linear range up to 5 mg/l. tandfonline.com Such systems are valuable for field instruments due to their robustness. tandfonline.com
Mass Spectrometry Approaches (e.g., Electrospray Ionization-Tandem Mass Spectrometry)
Mass spectrometry (MS), and particularly tandem mass spectrometry (MS/MS), provides a high degree of specificity and sensitivity for the quantification of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like HMSA, and its coupling with tandem mass spectrometry (ESI-MS/MS) offers enhanced confirmation and quantitation capabilities. dntb.gov.ua
The use of ESI-MS/MS has been pivotal in confirming the presence of and quantifying hydroxymethanesulfonate in precipitation. dntb.gov.ua In MS/MS, a specific ion of the target molecule (the precursor ion) is selected and then fragmented to produce characteristic product ions. This process provides a unique "fingerprint" for the molecule, greatly reducing interferences from other compounds in the sample matrix. mdpi.com For the analysis of organic acids and related compounds, ESI is often operated in negative ion mode, where it detects the deprotonated molecular ion. nih.gov
This high level of selectivity makes ESI-MS/MS a powerful tool for unambiguous identification and is often used as a confirmatory method for results obtained by other techniques like ion chromatography. d-nb.infodntb.gov.ua
Challenges and Advancements in this compound Measurement
The accurate quantification of this compound (HMSA) in environmental samples is fraught with challenges, primarily due to its chemical properties and the presence of interfering compounds. copernicus.orgacs.org A significant hurdle is the separation of HMSA from sulfate, as both are sulfur-containing species and can be difficult to distinguish using conventional analytical techniques. semanticscholar.org This has historically led to the underestimation of HMSA's contribution to particulate matter, with it often being misidentified as sulfate. acs.orgnih.gov
A major issue arises in ion chromatography (IC), a widely used method for analyzing ionic species. mit.edu The separation efficiency of HMSA and sulfate is highly dependent on the type of IC column and the pH of the eluent. acs.orgnih.gov For instance, using an IC system with an analytical column that has an alkanol quaternary ammonium (B1175870) functional group (like the AS22) makes it challenging to separate HMSA and sulfate, as their peaks are not efficiently resolved and may be identified as a single species, typically sulfate. copernicus.org Furthermore, the use of high pH eluents (pH 12 or higher), common in some IC methods, can cause HMSA to decompose and potentially oxidize to sulfate within the column, leading to inaccurate quantification. acs.orgsemanticscholar.org Even sample preparation prior to IC analysis can contribute to the conversion of HMSA to sulfate. nih.gov
Mass spectrometry (MS) techniques, including aerosol mass spectrometry (AMS), also face difficulties in distinguishing HMSA from other sulfur-containing compounds. copernicus.org The fragmentation patterns of many sulfur species in MS are very similar, with common fragments like SO₃⁻ and HSO₃⁻. copernicus.org This makes it hard to uniquely identify and quantify HMSA, especially in complex ambient samples where matrix effects can further complicate the analysis. copernicus.orgmit.edu While single-particle mass spectrometry can detect HMSA, its quantification is often challenging due to interferences from other compounds like ammonium sulfate and methanesulfonic acid (MSA). copernicus.org
To address these challenges, significant advancements have been made in analytical methodologies. A key development in ion chromatography is the use of analytical columns with an alkyl quaternary ammonium functional group (e.g., AS12A). copernicus.org These columns have demonstrated efficient separation of HMSA and sulfate under both acidic (pH 3) and basic (pH 12) conditions. copernicus.org However, it is important to note that while this method effectively separates HMSA from sulfate, it may not separate HMSA from bisulfite/sulfite, as they can have the same retention time. copernicus.orgd-nb.info
Another promising technique is reverse-phase ion-pair high-performance liquid chromatography (HPLC). This method has been successfully used to separate various sulfur species, including sulfite, sulfate, and HMSA, by using a cetylpyridinium-coated C₁₈ column and indirect UV light absorption for detection. copernicus.orgresearchgate.net
Capillary electrophoresis has also emerged as a valuable tool for the determination of HMSA in environmental samples. copernicus.orgcopernicus.org This technique offers high separation efficiency and can be a powerful alternative or complementary method to IC and MS. longdom.org
Below is a data table summarizing the challenges and advancements in HMSA measurement techniques.
| Analytical Technique | Challenges | Advancements & Solutions |
| Ion Chromatography (IC) | - Co-elution of HMSA and sulfate with certain columns (e.g., alkanol quaternary ammonium functional groups). copernicus.org - Decomposition and oxidation of HMSA to sulfate at high eluent pH. acs.orgsemanticscholar.org - Inability to separate HMSA from bisulfite/sulfite in some cases. copernicus.orgd-nb.info | - Use of columns with alkyl quaternary ammonium functional groups (e.g., AS12A) for efficient separation of HMSA and sulfate. copernicus.org - Optimization of eluent pH to maintain HMSA stability. acs.org |
| Mass Spectrometry (MS) / Aerosol Mass Spectrometry (AMS) | - Similar fragmentation patterns with other sulfur compounds (e.g., sulfate), leading to ambiguity. copernicus.org - Matrix effects in ambient samples can interfere with quantification. copernicus.orgsemanticscholar.org - Difficulty in quantifying low concentrations of HMSA. copernicus.org | - Identification of unique fragment ions for HMSA where possible. - Use in conjunction with separation techniques like IC for more accurate quantification. dntb.gov.ua |
| Reverse-Phase Ion-Pair HPLC | - Requires specific column coatings and detection methods. copernicus.orgresearchgate.net | - Successful separation of sulfite, sulfate, and HMSA using a cetylpyridinium-coated C₁₈ column with indirect UV detection. copernicus.orgresearchgate.net |
| Capillary Electrophoresis (CE) | - Can be sensitive to the sample matrix. kirj.ee | - Provides an alternative high-efficiency separation method for HMSA. copernicus.orgcopernicus.org |
Recent research has also focused on methods to differentiate HMSA from other S(IV) species. One approach involves treating samples with hydrogen peroxide to oxidize and eliminate inorganic S(IV) compounds, allowing for the subsequent quantification of the more stable HMSA. nih.gov
The ongoing development and refinement of these analytical methodologies are crucial for accurately assessing the concentration and impact of this compound in various environmental systems.
Theoretical and Computational Investigations of Hydroxymethanesulfonic Acid
Quantum Chemical Studies on Hydroxymethanesulfonic Acid Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of this compound. These studies are crucial for understanding its stability, conformational preferences, and how it participates in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been instrumental in studying the micro-mechanism of interactions between this compound and other atmospheric molecules. nih.gov DFT calculations have shown that stable six- to eight-membered ring structures are readily formed in clusters of HMSA with small organic molecules. nih.gov These studies are fundamental to understanding the initial steps of atmospheric clustering and new particle formation. researchgate.netresearchgate.net
Recent research has employed DFT to explore the synergistic effects of HMSA with common atmospheric species like ammonia (B1221849), methylamine (B109427), dimethylamine (B145610), and water. researchgate.net The optimized structures of HMSA-containing clusters have been determined at the B3LYP-D3/aug-cc-pVTZ level of theory, providing detailed geometric parameters. researchgate.net Furthermore, DFT has been used to elucidate reaction mechanisms, such as the elucidation of possible reaction pathways for other atmospherically relevant species. researchgate.net
Table 1: Examples of DFT Functionals and Basis Sets Used in HMSA Studies
| DFT Functional | Basis Set | Application | Reference |
| B3LYP-D3 | aug-cc-pVTZ | Optimization of HMSA-containing cluster structures | researchgate.net |
| ωB97X-D | 6-31++G(d,p) | Reduction of relevant cluster configurations and calculation of thermochemical parameters | researchgate.netresearchgate.net |
| M06-2X | 6-311++G(3df,3pd) | Calculation of molecular cluster geometries and vibrational frequencies | scispace.com |
For a more accurate description of electron correlation and, consequently, more reliable energy calculations, high-level ab initio methods are employed. The Domain-Based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)) method is a state-of-the-art approach that provides near "gold standard" accuracy for larger molecular systems.
This method has been crucial in refining the single-point energies of HMSA cluster structures initially optimized with DFT. researchgate.netacs.org For instance, final binding free energies of HMSA clusters with atmospheric bases have been calculated at the DLPNO-CCSD(T)/aug-cc-pVTZ//B3LYP-D3/aug-cc-pVTZ level. researchgate.net This dual-level approach, where geometries are optimized at a less computationally expensive level and energies are refined at a higher level, provides a balance between accuracy and computational feasibility. researchgate.netacs.org The use of DLPNO-CCSD(T) is particularly important for obtaining accurate thermochemical data, which is essential for modeling atmospheric processes. acs.org
Molecular Interactions and Cluster Thermodynamics
The behavior of this compound in the atmosphere is largely governed by its interactions with other molecules and the thermodynamic stability of the resulting clusters.
Hydrogen bonding is a key interaction driving the formation of molecular clusters involving HMSA. Computational studies have revealed that HMSA can act as a hydrogen bond donor through its SO-H group and as an acceptor through its oxygen atoms. researchgate.netresearchgate.net This allows for the formation of extensive hydrogen-bonding networks.
In clusters with water and atmospheric bases like ammonia and amines, HMSA participates in the formation of stable six- or eight-membered ring structures. researchgate.netresearchgate.net These rings are formed via various hydrogen bonds, including SO—H⋯O (with HMSA as the donor), O—H⋯O/N (with water as the donor), and N—H⋯O/N (with ammonia or amines as the donor). researchgate.net The formation of these strong hydrogen bonds is a primary reason for the stability of these clusters. acs.org
The interactions within HMSA-containing clusters are not solely due to hydrogen bonding. Electrostatic forces play a significant role in the stability of these complexes. A Generalized Kohn-Sham Energy Decomposition Analysis (GKS-EDA) has been used to partition the total interaction energy into different components. nih.gov
For clusters of HMSA with various small organic molecules, these analyses have shown that the electrostatic energy is the primary contributor to the interaction energy, accounting for 51% to 55% of the total attractive energy. nih.gov This indicates that the permanent dipole moments and charge distributions of the interacting molecules are crucial in determining the strength of their binding.
The thermodynamic stability of molecular clusters is quantified by the Gibbs free energy of formation (ΔG). A negative ΔG indicates a spontaneous formation process. The Gibbs energy of formation for HMSA-X dimers (where X is a small organic molecule) has been investigated under various atmospheric temperatures (217–298 K) and pressures (0.19–1.0 atm). nih.gov It was found that ΔG decreases with decreasing temperature and increases with decreasing atmospheric pressure, suggesting that cluster formation is more favorable at lower temperatures and higher pressures. nih.gov
The stability of these clusters is also reflected in their evaporation rates. Studies have shown that the stability of HMSA-X-Y trimers increases with the higher alkalinity of the participating bases (X and Y), which leads to decreased evaporation rates. researchgate.netresearchgate.net For example, the evaporation rates of HMSA-HMSA and HMSA-formic acid clusters were found to be significantly lower than those of other HMSA complexes with different organic molecules. nih.gov This highlights the importance of the chemical nature of the clustering partners in determining the lifetime of these atmospheric aggregates. The stability of HMSA-containing trimers suggests they could act as nucleation centers in the atmosphere. researchgate.net
Table 2: Calculated Evaporation Rates (γ) of HMSA-containing Dimers and Trimers at 298.15 K and 1 atm
| Cluster | Evaporation Rate (s⁻¹) | Reference |
| HMSA-X Dimers | Varies depending on X | researchgate.net |
| HMSA-X-Y Trimers | Decreases with higher alkalinity of X and Y | researchgate.net |
Note: Specific values for evaporation rates are highly dependent on the clustering partners (X and Y), which include water, ammonia, methylamine, or dimethylamine.
Modeling Atmospheric New Particle Formation Mechanisms
The Atmospheric Cluster Dynamics Code (ACDC) is a kinetic model used to simulate the formation and growth of molecular clusters, representing the initial steps of atmospheric new particle formation. kyoto-u.ac.jpcopernicus.orgd-nb.infogithub.comresearchgate.net The code solves the birth-death equations for a given set of molecular clusters, using quantum chemical data, specifically the formation free energies (ΔG) of clusters, as input to determine the time evolution of cluster concentrations and formation rates. kyoto-u.ac.jpgithub.comresearchgate.netcopernicus.org
ACDC simulations have been employed to investigate the role of this compound (HMSA) in new particle formation. In one theoretical study, the interactions between HMSA and several typical small organic molecules found in the atmosphere (methanol, formaldehyde (B43269), formic acid, methyl formate, dimethyl ether, and acetone) were investigated using density functional theory (DFT) calculations, with the resulting thermochemical data used in ACDC simulations. nih.gov The simulations were used to calculate the evaporation rates of the formed HMSA-X (where X is the organic molecule) clusters. nih.gov The results indicated that the evaporation rates of clusters containing HMSA and formic acid (HMSA-HCOOH) and HMSA dimers (HMSA-HMSA) were significantly lower than those of other HMSA-containing complexes. nih.gov This suggests that these specific clusters are more stable and thus more likely to persist and grow in the atmosphere.
Another study, while primarily focused on sulfamic acid, noted that HMSA is recognized as a potential participant in new particle formation, although its specific contribution relative to other acids like methanesulfonic acid (MSA) requires further detailed investigation, often employing tools like ACDC. helsinki.fi Similarly, research on iodic acid (IA)-induced nucleation highlighted that sulfur-containing acids, including HMSA, could have a high enhancing potential based on calculated dimer cluster concentrations, a key input for ACDC models. acs.org These simulations are crucial for bridging the gap between quantum chemical calculations of cluster stability and the macroscopic prediction of particle formation rates in the atmosphere.
Table 1: Investigated HMSA-Organic Clusters and Key ACDC-Related Findings This table is interactive. You can sort and filter the data.
| Interacting Species (X) | Cluster Studied | Key Finding from ACDC Simulations | Reference |
|---|---|---|---|
| This compound | HMSA-HMSA | Low evaporation rate, indicating high stability. | nih.gov |
| Formic acid | HMSA-HCOOH | Low evaporation rate compared to other organic molecule clusters. | nih.gov |
| Methanol | HMSA-CH₃OH | Higher evaporation rate than HMSA-HCOOH. | nih.gov |
| Formaldehyde | HMSA-HCHO | Higher evaporation rate than HMSA-HCOOH. | nih.gov |
| Methyl formate | HMSA-HCOOCH₃ | Higher evaporation rate than HMSA-HCOOH. | nih.gov |
| Dimethyl ether | HMSA-(CH₃)₂O | Higher evaporation rate than HMSA-HCOOH. | nih.gov |
| Acetone | HMSA-(CH₃)₂CO | Higher evaporation rate than HMSA-HCOOH. | nih.gov |
Theoretical investigations have provided significant insights into the synergistic mechanisms by which this compound (HMSA) contributes to new particle formation (NPF). Quantum chemical calculations have shown that HMSA can form stable clusters with various atmospheric bases, such as ammonia (A), methylamine (MA), and dimethylamine (DMA), as well as with water (W). researchgate.net The stability of these clusters is a critical factor in their ability to act as seeds for new particles.
A key finding is that the formation of trimeric clusters, such as HMSA-base-base, is often thermodynamically more favorable than the formation of simple dimers due to synergistic interactions. researchgate.net For instance, within HMSA-X-Y trimers (where X and Y are base molecules), proton transfer has been found to be an exothermic process with no energy barrier, which greatly enhances the stability of the trimer. researchgate.net The stability of these clusters is directly influenced by the basicity of the participating amine molecules; higher alkalinity leads to more stable trimers and consequently, lower evaporation rates. researchgate.net This suggests that HMSA's role in NPF may be particularly pronounced in environments rich in amines.
Furthermore, studies indicate that HMSA can act as a more effective stabilizer in atmospheric NPF than the more commonly studied methanesulfonic acid (MSA). researchgate.net This enhanced stabilizing effect is attributed to HMSA's molecular structure, which includes more hydrogen bond receptor sites and a strongly electron-withdrawing sulfonate group. researchgate.net The synergistic enhancement is not limited to amines. Theoretical calculations suggest that HMSA also has a high potential to enhance iodic acid (IA)-induced nucleation, alongside other sulfur-containing acids. acs.org These multicomponent nucleation pathways, involving organic acids, bases, and other species, are crucial for understanding NPF in diverse and polluted atmospheric conditions. researchgate.net
Table 2: Stability and Properties of HMSA-Containing Clusters from Theoretical Calculations This table is interactive. You can sort and filter the data.
| Cluster Type | Key Theoretical Finding | Implication for Nucleation | Reference |
|---|---|---|---|
| HMSA-Base Dimers | Forms stable clusters. | Foundational step in NPF. | researchgate.net |
| HMSA-Base-Base Trimers | More thermodynamically stable than corresponding dimers. | Highlights the importance of synergistic effects. | researchgate.net |
| HMSA-Amine Trimers | Stability increases with the basicity of the amine. | Lower evaporation rates, more effective nucleation. | researchgate.net |
| HMSA-Iodic Acid Dimers | High calculated stability. | Suggests HMSA can enhance nucleation in marine/coastal areas. | acs.org |
Computational chemistry provides powerful tools to investigate the properties and potential atmospheric relevance of isomers and derivatives of known compounds. For this compound (HMSA), theoretical studies have explored the existence and formation pathways of its structural isomers.
One such study proposed that hydroxymethyl sulfite (B76179) (HMSi), an isomer of hydroxymethanesulfonate (HMS), could be a significant, yet currently unidentified, product of the aqueous reactions between sulfur dioxide and formaldehyde. researchgate.net Using quantum chemical calculations, researchers investigated the potential energy surfaces for the formation of both HMS and its isomer, HMSi. The calculations were performed using density functional theory (DFT) for geometry optimization and coupled-cluster methods (specifically, CCSD(T)) for high-accuracy single-point energy calculations, with an implicit solvation model (SMD) to simulate the aqueous aerosol environment. researchgate.net
The computational results revealed the reaction pathways for the formation of both isomers. The study delineated the energy barriers for formation pathways with and without the involvement of water molecules. These calculations provide crucial data on the kinetic feasibility of forming HMSi alongside HMS. A kinetic model based on these computational results was used to simulate the concentrations of both isomers under various atmospheric conditions, such as different initial pH values. researchgate.net The modeling suggested that under certain conditions, the concentration of the HMSi isomer could be comparable to that of HMS, indicating that it may be a non-negligible component of organosulfates in atmospheric aerosols. researchgate.net This theoretical work highlights the potential for currently unmeasured isomers to play a role in atmospheric chemistry and demonstrates the utility of computational assessments in identifying and characterizing such species before their potential future detection in field or laboratory studies.
Table 3: Comparison of Computationally Investigated Isomers This table is interactive. You can sort and filter the data.
| Compound | Common Name | Formation Reactants | Key Computational Finding | Reference |
|---|---|---|---|---|
| HOCH₂SO₃⁻ | Hydroxymethanesulfonate (HMS) | SO₂ + HCHO (aqueous) | Formation pathway and energy barriers calculated. | researchgate.net |
| HOCH₂OSO₂⁻ | Hydroxymethyl sulfite (HMSi) | SO₂ + HCHO (aqueous) | Proposed as a potentially significant isomer; formation pathways and kinetic feasibility were computationally assessed. | researchgate.net |
Future Directions and Emerging Research Avenues for Hydroxymethanesulfonic Acid
Unexplored Reaction Pathways and Environmental Transformations
The established formation pathway for HMSA involves the nucleophilic addition of bisulfite or sulfite (B76179) to formaldehyde (B43269) in aqueous media like cloud droplets or aerosol liquid water. acs.orgnih.gov However, the complete picture of its formation, and especially its degradation and transformation, is far from complete. Future research must focus on several unexplored areas.
Oxidation Pathways: While oxidation by the hydroxyl radical (OH) in the aqueous phase is a known sink for HMS, its kinetics and product distribution under the diverse conditions of atmospheric aerosols need further investigation. copernicus.orgacs.org Recent studies have shown that heterogeneous OH oxidation can significantly convert the organic sulfur in HMS back to inorganic species, including sulfate (B86663) (SO₄²⁻) and even peroxydisulfate (B1198043) (S₂O₈²⁻). acs.org The atmospheric relevance and kinetics of these transformations require more detailed study. The potential for oxidation by other key atmospheric oxidants, such as the nitrate (B79036) radical (NO₃) during nighttime or Criegee intermediates, remains largely unexplored.
Interfacial Chemistry: HMS exhibits surface-active properties, tending to accumulate at the air-liquid interface of aerosols. acs.org This surface activity implies that its chemistry may be governed by interfacial processes that differ significantly from bulk aqueous-phase reactions. Future studies should investigate heterogeneous reactions on the surface of HMS-containing particles, which could alter their reactivity and atmospheric lifetime.
Photochemistry: The photochemical stability of HMSA and its potential to undergo photolysis or photosensitized reactions within the aerosol phase is an area that warrants investigation. Such pathways could represent an additional atmospheric sink or a route to forming other secondary organic or sulfur-containing species.
Integration of Advanced Measurement Techniques and In-Situ Analysis
Accurate quantification of HMSA in atmospheric particles is analytically challenging. acs.org Its structural similarity to sulfate and its potential to dissociate back to its precursors during sampling and analysis can complicate measurements. nih.govacs.org Advancing our understanding of HMSA hinges on the development and integration of more sophisticated analytical techniques.
Real-Time, In-Situ Measurement: Most measurements of HMSA have relied on offline analysis of filter samples using ion chromatography (IC). nih.gov While valuable, this approach provides poor time resolution and is susceptible to sampling artifacts. The deployment of particle-into-liquid samplers coupled with ion chromatography (PILS-IC) has enabled the first in-situ measurements, revealing significant temporal variability that would be missed by integrated filter sampling. nih.govacs.org Future efforts should focus on refining these online techniques and developing new methods, potentially based on chemical ionization mass spectrometry (CIMS), for real-time detection to better constrain its formation and loss dynamics.
Speciation of S(IV) Compounds: A key challenge is distinguishing HMS from other S(IV) species (e.g., sulfite, bisulfite) that may be present in aerosol liquid water. nih.govacs.org Advanced analytical methods are needed to speciate these compounds accurately. Techniques combining selective chemical reactions (e.g., oxidation of inorganic S(IV) with hydrogen peroxide) with chromatographic separation are being explored to isolate the HMS signal. acs.org
Single-Particle Analysis: To understand the mixing state and formation environment of HMSA, techniques capable of single-particle analysis are required. Aerosol mass spectrometry (AMS) has been used to infer the presence of HMS, but unambiguous identification remains a challenge. copernicus.org Future development of soft-ionization techniques for AMS or the application of microspectroscopic methods could provide crucial insights into whether HMSA is internally or externally mixed with other aerosol components.
| Technique | Measurement Type | Key Advantages | Future Research Needs/Limitations |
|---|---|---|---|
| Ion Chromatography (IC) | Offline (Filter-based) | Widely available; established method for anion quantification. nih.gov | Poor time resolution; potential for sampling artifacts and HMS decomposition. nih.gov |
| PILS-IC | Online / In-Situ | Provides high time resolution (hourly or better); reduces artifacts. nih.gov | Requires careful calibration; potential interferences from other sulfur species. acs.org |
| Aerosol Mass Spectrometry (AMS) | Online / In-Situ | Real-time chemical composition and size distribution. | Indirect detection; requires deconvolution from other sulfate-containing fragments. copernicus.org |
| Nuclear Magnetic Resonance (NMR) | Offline | Provides structural confirmation of HMSA. nih.gov | Requires high sample mass; not suitable for routine monitoring. |
Refined Computational Models for Complex Atmospheric Systems
Chemical transport models, such as GEOS-Chem, are essential tools for evaluating the regional and global significance of HMSA. copernicus.orgnih.gov While these models have begun to incorporate HMSA chemistry, significant uncertainties remain, pointing to clear areas for model refinement.
Improving Kinetic and Thermodynamic Parameters: Models rely on accurate rate constants for HMSA formation, decomposition, and oxidation. copernicus.org The temperature and pH dependence of these reactions, especially within the highly concentrated, non-ideal solutions of aerosol liquid water, need to be better constrained through targeted laboratory studies. nih.gov
Representation of Aqueous Media: Global models often parameterize HMSA formation in cloud water. copernicus.orgwhiterose.ac.uk However, observations of high HMSA concentrations under non-cloudy, hazy conditions, and even at extremely low temperatures (-35°C), suggest that formation in aerosol liquid water is a critical pathway that may be underestimated. nih.govacs.org Models need to incorporate more sophisticated treatments of aerosol thermodynamics, aerosol liquid water content, and particle phase state to accurately capture this pathway. nih.govresearchgate.net
Constraining Precursor Emissions: The formation of HMSA is dependent on the availability of both SO₂ and HCHO. copernicus.org Models often underestimate ambient HCHO concentrations, particularly in winter, which could lead to an underprediction of HMSA. copernicus.org Refining emission inventories for HCHO, including currently underestimated sources like cold-start vehicle emissions, is crucial for improving model accuracy. copernicus.org
| Location | Condition | Avg. HMS Concentration (μg/m³) | HMS/Sulfate Molar Ratio (%) | Contribution to PM₂.₅ Mass (%) | Reference |
|---|---|---|---|---|---|
| Beijing, China | Severe Winter Haze (2016) | 7 | 15 | 2.7 | nih.gov |
| Fairbanks, Alaska | Pollution Episodes (PM₂.₅ > 35 μg/m³) | 1.3 - 2.4 | 26 - 41 | 2.8 - 6.8 | nih.govacs.org |
| Shijiazhuang, China | Winter Haze (Jan 2019) | 2.5 | ~5 | Not Reported | nih.gov |
| Po Valley, Italy | Winter (Feb 2014) | 0.05 | ~4 (of total sulfur) | Not Reported | nih.gov |
| Germany (9 sites) | Average PM₁₀ | 0.0315 | Not Reported | 0.21 | researchgate.net |
Broader Implications of Hydroxymethanesulfonic Acid in Geochemical Cycles and Global Models
The discovery of HMSA as a major sulfur-containing compound in certain environments necessitates a re-evaluation of its role in broader geochemical processes and its representation in global climate models.
The Atmospheric Sulfur Cycle: HMSA acts as a significant atmospheric reservoir for sulfur(IV). researchgate.net Its formation provides an alternative pathway for SO₂ oxidation that does not rely on traditional photochemical oxidants like OH, H₂O₂, or O₃, whose concentrations are often low in polluted winter conditions. copernicus.org Accurately accounting for the HMSA pathway is therefore essential for closing the atmospheric sulfur budget, particularly in regions like northern China where models have historically struggled to explain observed sulfate concentrations. copernicus.org
Impact on Aerosol Properties and Climate: As a highly soluble and hygroscopic species, the presence of HMSA can significantly alter the physicochemical properties of aerosols. acs.orgnih.gov It can increase aerosol liquid water content, which in turn can promote further aqueous-phase chemistry. researchgate.net By contributing to aerosol mass and hygroscopicity, HMSA impacts the ability of particles to act as cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance. Incorporating HMSA into global climate models is a critical next step to better simulate aerosol-cloud interactions and reduce uncertainties in aerosol radiative forcing.
Biogeochemical Cycling Post-Deposition: The deposition of atmospheric sulfur is a key component of the global sulfur cycle, providing an essential nutrient to many ecosystems. mdpi.comresearchgate.net Understanding the form in which sulfur is deposited is crucial. The deposition of sulfur as HMSA, rather than sulfuric acid or sulfate, may have different implications for soil pH and nutrient availability. Future research should bridge atmospheric science and ecology to trace the pathway of HMSA-derived sulfur within terrestrial and aquatic ecosystems. mdpi.com
Q & A
Q. What is the primary formation mechanism of HMSA in atmospheric aqueous phases, and how can experimental conditions be optimized to study this process?
HMSA forms via nucleophilic addition of S(IV) species (HSO₃⁻ or SO₃²⁻) to formaldehyde in aqueous solutions, particularly under acidic conditions (pH < 4). The reaction proceeds via two parallel pathways: (1) HSO₃⁻ reacts with CH₂O (formed from methylene glycol dehydration) to yield HMSA, and (2) SO₃²⁻ reacts with CH₂O, followed by protonation . To study this, researchers should control pH (0.0–3.5), ionic strength (e.g., µ = 1.0 M), and formaldehyde/S(IV) ratios. Kinetic studies using spectrophotometry can track S(IV) consumption rates, with rate constants adjusted for ionic strength using the Davies approximation .
Q. What methodologies are recommended for quantifying HMSA in atmospheric aerosol particles?
Size-segregated aerosol sampling (e.g., impactors) combined with ion chromatography or mass spectrometry is effective. For example, in field studies, particles are collected across size fractions (e.g., 0.42–1.2 µm), extracted in ultrapure water, and analyzed for HMSA via ion-pair chromatography. Correlations with sulfate and oxalate (R² > 0.4) can validate detection, while pH adjustments help account for HMSA stability variations .
Q. How does HMSA act as a reservoir for S(IV) in atmospheric chemistry, and what are its environmental implications?
HMSA stabilizes S(IV) in aerosol particles, delaying its oxidation to sulfate. This alters sulfur cycle dynamics, particularly in polluted regions with high formaldehyde emissions. Laboratory simulations show HMSA’s stability under acidic conditions, while field data from central Europe reveal its contribution to PM10 (up to 0.21% mass fraction). Its persistence in winter and continental air masses highlights its role in haze formation .
Advanced Research Questions
Q. How can kinetic parameters for HMSA formation be integrated into atmospheric models to predict its role in pollution episodes?
Global models incorporate pH-dependent rate constants (e.g., k₁ = 7.9 × 10² M⁻¹s⁻¹ for HSO₃⁻ pathway; k₂ = 2.48 × 10⁷ M⁻¹s⁻¹ for SO₃²⁻ pathway) and thermodynamic parameters (ΔH‡, ΔS‡) to simulate HMSA formation. Sensitivity analyses should account for formaldehyde availability, temperature, and competing S(IV) oxidation pathways (e.g., H₂O₂). Observational data from winter haze episodes (e.g., in China) validate model predictions of HMSA-driven sulfate enhancements .
Q. What experimental strategies resolve discrepancies between field observations and lab-derived HMSA formation rates?
Field studies often report variable HMSA concentrations (e.g., 0–31.5 ng/m³ in PM10) due to heterogeneous conditions (e.g., aerosol liquid water content, organic coatings). Lab experiments should mimic real-world matrices by introducing competing organics (e.g., oxalic acid) and varying humidity. Advanced techniques like online aerosol mass spectrometry can track real-time HMSA production in chamber studies .
Q. How do ionic strength and specific ion effects influence HMSA formation kinetics in concentrated aerosol solutions?
High ionic strength (e.g., in sea salt or nitrate-rich aerosols) reduces activity coefficients of ionic species, altering reaction rates. The Davies equation (log γ = -Az²(√µ/(1 + √µ) - 0.2µ)) adjusts rate constants for ionic effects. For example, corrected rate constants ᶜk₁ and ᶜk₂ decrease by ~40% under µ = 1.0 M, impacting HMSA yields in marine or industrial plumes .
Q. What thermodynamic insights do activation parameters (ΔH‡, ΔS‡) provide about the HMSA formation mechanism?
The HSO₃⁻ pathway has ΔH‡ = 24.9 kJ/mol and ΔS‡ = -108 J/mol·K, indicating a slow, highly ordered transition state. In contrast, the SO₃²⁻ pathway (ΔH‡ = 20.4 kJ/mol, ΔS‡ = -31.7 J/mol·K) is faster and less entropically hindered. These parameters suggest SO₃²⁻ dominates at higher pH, while HSO₃⁻ prevails in strongly acidic aerosols .
Methodological Guidance
Q. How should researchers design experiments to isolate HMSA’s role in secondary aerosol formation?
Use controlled smog chambers with SO₂, formaldehyde, and oxidants (e.g., OH radicals). Monitor HMSA via FTIR or HPLC-MS, and compare sulfate yields with/without formaldehyde. Particle size distribution analysis (e.g., SMPS) can link HMSA to nucleation/growth phases .
Q. What statistical approaches are suitable for analyzing correlations between HMSA and co-pollutants in field data?
Multivariate regression (e.g., PMF analysis) identifies HMSA sources, while Pearson/Spearman correlations quantify relationships with sulfate, oxalate, and PM mass. Seasonal stratification (winter vs. summer) and back-trajectory modeling (e.g., HYSPLIT) clarify air mass influences .
Q. How can HMSA’s stability in analytical protocols be ensured during sample storage and processing?
Store aerosol filters at -20°C to prevent HMSA degradation. Use formaldehyde-free buffers (e.g., phosphate) during extraction, and avoid alkaline conditions (pH > 7) that promote HMSA decomposition to SO₃²⁻ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
